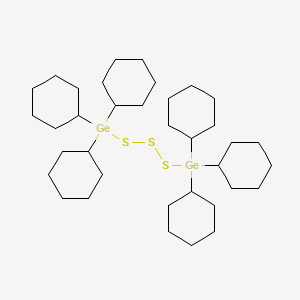
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) typically involves the reaction of tricyclohexylgermanium chloride with a suitable trisulfane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the compound from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and sulfides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The tricyclohexyl groups can be substituted with other organic or inorganic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like THF, DCM, or toluene, and may require catalysts or specific temperature and pressure conditions to proceed efficiently.
Major Products
The major products formed from the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) depend on the type of reaction. For example, oxidation reactions may yield germanium oxides and sulfides, while substitution reactions can produce a variety of organogermanium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can be used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Additionally, the presence of germanium and sulfur atoms in the compound’s structure may contribute to its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisulfane-1,3-diyl)bis(triphenylgermane): Similar structure but with triphenyl groups instead of tricyclohexyl groups.
(Disulfane-1,2-diyl)bis(tricyclohexylgermane): Contains a disulfane linker instead of a trisulfane linker.
(Trisulfane-1,3-diyl)bis(tricyclohexylsilane): Similar compound with silicon atoms instead of germanium atoms.
Uniqueness
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is unique due to the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker This unique structural feature imparts specific electronic and steric properties to the compound, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
85185-49-5 |
|---|---|
Molekularformel |
C36H66Ge2S3 |
Molekulargewicht |
740.4 g/mol |
IUPAC-Name |
tricyclohexyl-(tricyclohexylgermyltrisulfanyl)germane |
InChI |
InChI=1S/C36H66Ge2S3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-41-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-36H,1-30H2 |
InChI-Schlüssel |
JNAMBVRHZGYIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Ge](C2CCCCC2)(C3CCCCC3)SSS[Ge](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















